5,5,5',5'-Tetrakis(phenoxymethyl)-2,2'-bi-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane is a complex organic compound characterized by its unique structure, which includes multiple phenoxymethyl groups attached to a bi-1,3-dioxane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane typically involves the reaction of phenol derivatives with formaldehyde under acidic or basic conditions to form phenoxymethyl groups. These groups are then attached to a bi-1,3-dioxane core through a series of condensation reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The phenoxymethyl groups can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenoxymethyl groups to hydroxymethyl groups.
Substitution: The phenoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxymethyl derivatives.
Scientific Research Applications
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane involves its interaction with specific molecular targets and pathways. The phenoxymethyl groups can interact with enzymes and receptors, modulating their activity. The bi-1,3-dioxane core provides structural stability and can influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 5,5’,5’‘,5’‘’-(1,3,6,8-pyrenetetrayl)tetrakis-1,3-Benzenedicarboxylic acid
- 4,4´,4´´,4´´´-tetra(tert-butyl)-5,5´,5´´,5´´´-tetrakis(phenylsulfanyl)phthalocyanines
Uniqueness
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane is unique due to its specific arrangement of phenoxymethyl groups and the bi-1,3-dioxane core. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
64960-64-1 |
---|---|
Molecular Formula |
C36H38O8 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
2-[5,5-bis(phenoxymethyl)-1,3-dioxan-2-yl]-5,5-bis(phenoxymethyl)-1,3-dioxane |
InChI |
InChI=1S/C36H38O8/c1-5-13-29(14-6-1)37-21-35(22-38-30-15-7-2-8-16-30)25-41-33(42-26-35)34-43-27-36(28-44-34,23-39-31-17-9-3-10-18-31)24-40-32-19-11-4-12-20-32/h1-20,33-34H,21-28H2 |
InChI Key |
URRGLOWOCUPONF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)C2OCC(CO2)(COC3=CC=CC=C3)COC4=CC=CC=C4)(COC5=CC=CC=C5)COC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.